molecular formula C32H29N7O2 B5960981 2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol

2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol

Cat. No.: B5960981
M. Wt: 543.6 g/mol
InChI Key: XBMKTPLFGJKNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol is a complex organic compound with a unique structure that includes a morpholine ring, a triazine ring, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol typically involves multiple steps. One common method starts with the reaction of salicylaldehyde with substituted acrylonitriles to form an intermediate, which is then reacted with morpholine and triazine derivatives under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often include specific solvents, temperatures, and pH levels to optimize the reaction rate and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might produce a phenolic derivative, while reduction could yield a more saturated compound

Scientific Research Applications

2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol is unique due to its combination of a morpholine ring, a triazine ring, and phenyl groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[[3-[[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N7O2/c40-29-17-8-7-10-24(29)23-33-25-11-9-12-26(22-25)34-30-35-31(38-18-20-41-21-19-38)37-32(36-30)39(27-13-3-1-4-14-27)28-15-5-2-6-16-28/h1-17,22-23,40H,18-21H2,(H,34,35,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMKTPLFGJKNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)N=CC4=CC=CC=C4O)N(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.